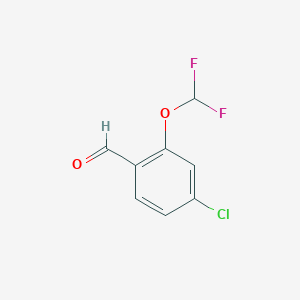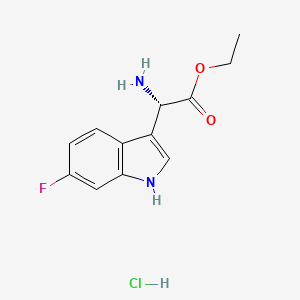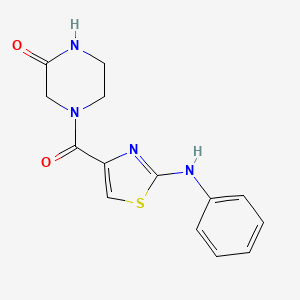![molecular formula C15H12F3N3OS B2924222 4-(4-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole CAS No. 955976-85-9](/img/structure/B2924222.png)
4-(4-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a trifluoromethyl group, a pyrazolyl group, and a thiazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and thiazole rings, the introduction of the trifluoromethyl group, and the attachment of the methoxyphenyl group . Trifluoromethylation, for example, is a process that has been studied extensively and involves the addition of a trifluoromethyl group to a carbon-centered radical intermediate .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group, for example, could have a significant impact on the compound’s electronic structure and reactivity .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The trifluoromethyl group, for example, is known to participate in a variety of reactions, including radical trifluoromethylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could affect the compound’s polarity, boiling point, and reactivity .
Scientific Research Applications
Central Nervous System Penetrability
One significant application of a compound structurally similar to the specified chemical is in the study of the central nervous system (CNS). For instance, a structurally similar compound, 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, has shown effectiveness in penetrating the blood-brain barrier upon peripheral administration. This characteristic makes it a useful tool for both in vitro and in vivo studies related to CNS and selective serotonin-3 receptor antagonists (Rosen et al., 1990).
Inhibition of 5-Lipoxygenase
Methoxytetrahydropyrans, a series of 5-lipoxygenase inhibitors, demonstrate the potential application of such compounds in managing inflammatory conditions. A lead compound in this series inhibited leukotriene synthesis in various systems, showcasing its effectiveness as an orally potent compound for inflammation-related conditions (Crawley et al., 1992).
Synthetic Transformations and Antifungal Potential
Research into the synthesis and properties of compounds with pyrazole and 1,2,4-triazole derivatives highlights the potential of such structures in medicine and pharmacy. The synthesis of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles indicates possibilities for developing antifungal agents (Fedotov et al., 2022).
Pharmacological Evaluation of Pyrazoline Based Thiazolidin-4-one Derivatives
A study on the synthesis and pharmacological evaluation of pyrazoline-based thiazolidin-4-one derivatives reveals their potential in anti-cancer and HIV treatments. This research highlights the diverse therapeutic applications of such compounds (Patel et al., 2013).
Anticancer and Antiviral Activities
The synthesis and study of certain celecoxib derivatives, including thiazole compounds, demonstrate potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. These findings suggest a broad spectrum of therapeutic applications, especially in cancer and viral treatments (Küçükgüzel et al., 2013).
Antithrombotic Activity
A thiazole derivative with a similar structure exhibited potent inhibition of collagen-induced platelet aggregation, suggesting its potential as an antithrombotic agent. It displayed greater antiplatelet activity than some known drugs while having less anti-inflammatory activity in certain tests (Nishizawa et al., 1982).
Safety and Hazards
Future Directions
The future research directions for this compound could involve further exploration of its synthesis, reactivity, and potential applications. For example, the trifluoromethyl group is increasingly important in pharmaceuticals, agrochemicals, and materials, suggesting potential areas for future research .
properties
IUPAC Name |
4-(4-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3OS/c1-9-7-13(15(16,17)18)21(20-9)14-19-12(8-23-14)10-3-5-11(22-2)6-4-10/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJPYHDCWDISCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2924139.png)
![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2924140.png)

![2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2924145.png)
![1-{[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2924146.png)
![1,1-Difluoro-6-((2-fluorophenyl)sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2924148.png)


![2,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2924151.png)
![2-(2,4-dichlorophenoxy)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2924153.png)

![4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate](/img/structure/B2924160.png)

